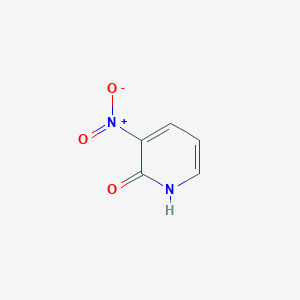
2-Hydroxy-3-nitropyridine
Cat. No. B160883
Key on ui cas rn:
137280-55-8
M. Wt: 140.10 g/mol
InChI Key: JKNMOMXKEVXBKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04225715
Procedure details


A mixture containing 10.7 g. of 1-methyl-3-nitro-5-(4-pyridinyl)-2(1H)-pyridinone and 200 ml. of dimethylformamide was warmed to dissolve the nitro-pyridinone and the solution was filtered through infusorial earth. The filtrate was charged into a 500 ml. Parr bottle with 1.2 g. of 10% palladium-on-charcoal catalyst and the mixture was shaken under 40 p.s.i. of hydrogen at room temperature for three hours, after which time no further hydrogen was taken up. The reaction mixture was filtered and the filtrate was concentrated to dryness under reduced pressure (0.1 mm.) on a water bath at 40° C. leaving 10.1 g. of brown crystalline solid. The solid was recrystallized three times from benzene-ethanol, the third time using decolorizing charcoal, to yield 4.5 g. of 3-amino-1-methyl-5-(4-pyridinyl)-2(1H)-pyridinone, m.p. 175°-176° C. after drying at room temperature in vacuo for twenty hours.
Name
1-methyl-3-nitro-5-(4-pyridinyl)-2(1H)-pyridinone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One



Identifiers


|
REACTION_CXSMILES
|
[CH3:1][N:2]1[CH:7]=[C:6]([C:8]2[CH:13]=[CH:12][N:11]=[CH:10][CH:9]=2)[CH:5]=[C:4]([N+:14]([O-])=O)[C:3]1=[O:17].[N+](C1C(=O)NC=CC=1)([O-])=O>CN(C)C=O>[NH2:14][C:4]1[C:3](=[O:17])[N:2]([CH3:1])[CH:7]=[C:6]([C:8]2[CH:9]=[CH:10][N:11]=[CH:12][CH:13]=2)[CH:5]=1
|
Inputs


Step One
|
Name
|
1-methyl-3-nitro-5-(4-pyridinyl)-2(1H)-pyridinone
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CN1C(C(=CC(=C1)C1=CC=NC=C1)[N+](=O)[O-])=O
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[N+](=O)([O-])C=1C(NC=CC1)=O
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
CN(C=O)C
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
of 10% palladium-on-charcoal catalyst and the mixture was shaken under 40 p.s.i
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
A mixture containing 10.7 g
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
the solution was filtered through infusorial earth
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
The filtrate was charged into a 500 ml
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The reaction mixture was filtered
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
the filtrate was concentrated to dryness under reduced pressure (0.1 mm.) on a water bath at 40° C.
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
leaving 10.1 g
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The solid was recrystallized three times from benzene-ethanol
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to yield 4.5 g
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
of 3-amino-1-methyl-5-(4-pyridinyl)-2(1H)-pyridinone, m.p. 175°-176° C. after drying at room temperature in vacuo for twenty hours
|
Outcomes


Product
Details
Reaction Time |
3 h |
|
Name
|
|
|
Type
|
|
|
Smiles
|
NC=1C(N(C=C(C1)C1=CC=NC=C1)C)=O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
